molecular formula C8H6F3NO3 B2960881 2-Nitro-4-(trifluoromethoxy)toluene CAS No. 70692-45-4

2-Nitro-4-(trifluoromethoxy)toluene

Cat. No.: B2960881
CAS No.: 70692-45-4
M. Wt: 221.135
InChI Key: QQIQNKQBMWNOQV-UHFFFAOYSA-N
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Description

2-Nitro-4-(trifluoromethoxy)toluene is a useful research compound. Its molecular formula is C8H6F3NO3 and its molecular weight is 221.135. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2-nitro-4-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c1-5-2-3-6(15-8(9,10)11)4-7(5)12(13)14/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIQNKQBMWNOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Fluorinated Aromatic Compounds in Modern Chemistry

Fluorinated aromatic compounds are a cornerstone of modern chemistry, with their applications spanning pharmaceuticals, agrochemicals, and materials science. numberanalytics.com The strategic incorporation of fluorine into an aromatic ring system dramatically alters the molecule's physical, chemical, and biological properties. numberanalytics.com As the most electronegative element, fluorine's presence can enhance a compound's lipophilicity, metabolic stability, and bioavailability, making these compounds highly valuable in drug discovery and development. numberanalytics.comtandfonline.com

In the pharmaceutical industry, over 40% of newly approved drugs by the FDA contain fluorine, a testament to the element's beneficial impact on drug efficacy and safety. ontosight.ai For instance, fluorinated aromatics are integral to the synthesis of antibiotics like fluoroquinolones and anticancer agents such as 5-fluorouracil. numberanalytics.com The increased stability of the carbon-fluorine bond compared to a carbon-hydrogen bond often makes fluorinated compounds more resistant to metabolic degradation, leading to a longer duration of action. tandfonline.comresearchgate.net

In the realm of materials science, fluorinated aromatics are used to create advanced materials with unique properties. Fluoropolymers, such as polytetrafluoroethylene (PTFE), are renowned for their exceptional thermal stability and chemical resistance. numberanalytics.com Furthermore, these compounds are utilized in the development of materials for organic light-emitting diodes (OLEDs), which are crucial for modern displays and lighting technologies. numberanalytics.com

The Dual Role of Nitro and Trifluoromethoxy Functionalities in Molecular Design

The nitro group is a powerful electron-withdrawing group, a characteristic that significantly influences the reactivity of the aromatic ring. gsa.ac.ukmdpi.com This strong electron-withdrawing nature deactivates the aromatic system towards electrophilic substitution while activating it for nucleophilic aromatic substitution (SNAr) reactions. gsa.ac.ukrsc.org The nitro group's ability to stabilize a negative charge makes it an excellent leaving group in certain reactions and facilitates transformations into a wide variety of other functional groups, most notably amines, which are ubiquitous in pharmaceuticals. rsc.orguts.edu.auscispace.com Historically, aromatic nitro compounds have been crucial precursors for dyes and explosives, but their modern utility is heavily focused on their role as versatile intermediates in organic synthesis. scispace.com

The trifluoromethoxy group , often referred to as a "super-halogen" or "pseudo-halogen," is another strongly electron-withdrawing substituent that also enhances lipophilicity. beilstein-journals.orgnih.gov This increased lipophilicity can improve a molecule's ability to cross cell membranes, a desirable trait for bioactive compounds. ontosight.ainih.gov The trifluoromethoxy group is more lipophilic than the more common trifluoromethyl group (CF₃). mdpi.com Its incorporation into a molecule can lead to enhanced metabolic stability and favorable electronic characteristics. ontosight.aimdpi.com Despite its utility, the synthesis of trifluoromethoxy-containing compounds can be challenging due to the instability of the trifluoromethoxide anion. mdpi.com

Current Research and Challenges

Strategies for Regioselective Functionalization of Toluene (B28343) Scaffolds

The core challenge in synthesizing this compound lies in introducing the nitro group at a specific position on the already substituted toluene ring. This requires a mastery of regioselective functionalization techniques.

Electrophilic aromatic substitution is the cornerstone of functionalizing toluene scaffolds, with nitration being a prime example. The regioselectivity of this reaction—the specific placement of the incoming nitro group—is dictated by the electronic properties of the substituents already present on the aromatic ring. numberanalytics.com In the case of the precursor, 4-(trifluoromethoxy)toluene, two directing groups are at play: the methyl group (-CH₃) and the trifluoromethoxy group (-OCF₃).

The methyl group is an activating, ortho-, para-director, meaning it increases the rate of electrophilic substitution and directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. columbia.educolumbia.edu Conversely, the trifluoromethoxy group is a deactivating, ortho-, para-director. acs.org Its strong electron-withdrawing nature, due to the highly electronegative fluorine atoms, deactivates the ring towards electrophilic attack, but the oxygen's lone pairs direct substitution to the ortho and para positions via resonance.

When nitrating 4-(trifluoromethoxy)toluene, the nitro group is directed to the positions ortho to the methyl group (positions 2 and 6) and ortho to the trifluoromethoxy group (positions 3 and 5). Since the methyl group is activating and the trifluoromethoxy group is deactivating, substitution is most likely to occur at the position most activated, which is the 2-position (ortho to the activating methyl group).

Control over selectivity is achieved by carefully choosing the nitrating agent and reaction conditions. numberanalytics.com

Table 1: Comparison of Common Nitrating Agents

Nitrating Agent Description Selectivity/Conditions
Mixed Acid (HNO₃/H₂SO₄) The most common and powerful nitrating agent, generating the nitronium ion (NO₂⁺) in situ. nih.gov Often harsh and can lead to over-nitration; selectivity can be temperature-dependent. numberanalytics.com
Nitronium Salts (e.g., NO₂BF₄) Pre-formed, powerful nitrating agents that can be used under milder conditions. Can offer higher regioselectivity compared to mixed acid under certain conditions. numberanalytics.com
Nitric Acid in Acetic Anhydride A milder system suitable for substrates sensitive to strong acids. numberanalytics.com Generally provides good yields for less deactivated rings.
N-Nitropyrazoles A modern class of reagents that act as a controllable source of the nitronium ion. Allows for mild, scalable, and highly selective mononitration or dinitration by manipulating reaction conditions. nih.gov

| Zeolite Catalysts | Solid acid catalysts used with nitric acid to improve para-selectivity. | The pore size of the zeolite can influence the isomer distribution, favoring the formation of the para isomer. google.com |

The introduction of the trifluoromethoxy (-OCF₃) group is a key step in synthesizing the precursor to the title compound. This group is valued in medicinal and materials science for its unique electronic properties and lipophilicity. nih.gov However, its installation has been a significant synthetic challenge. Recent advances have provided several effective methods.

One notable method involves a two-step process: O-trifluoromethylation of an N-arylhydroxylamine precursor followed by a thermally induced intramolecular OCF₃-migration. nih.gov For instance, an N-hydroxyacetamido-substituted arene can be reacted with an electrophilic trifluoromethylating agent (like a Togni reagent) to form an N-(trifluoromethoxy)acetamido intermediate. Heating this intermediate causes the -OCF₃ group to migrate to the ortho position on the aromatic ring, yielding the desired trifluoromethoxylated product. nih.gov Other techniques include photocatalytic methods and the use of various specialized reagents designed to deliver the "CF₃O" moiety. acs.orggoogle.com

Synthesis of this compound from Established Precursors

The most direct route to this compound involves the nitration of 4-(trifluoromethoxy)toluene. This section details the optimization of this pathway and subsequent chemical transformations.

The synthesis of this compound is typically achieved through the electrophilic nitration of 4-(trifluoromethoxy)toluene.

Synthetic Pathway:

Precursor: 4-(trifluoromethoxy)toluene

Reaction: Electrophilic Nitration

Product: this compound

Optimization of this pathway focuses on maximizing the yield of the desired 2-nitro isomer while minimizing the formation of other isomers (e.g., 3-nitro-4-(trifluoromethoxy)toluene). This is achieved by fine-tuning reaction parameters such as temperature, reaction time, and the choice of nitrating agent and solvent. nih.gov For example, using milder nitrating systems or controlling the temperature can enhance the kinetic preference for nitration at the most activated site, ortho to the methyl group. numberanalytics.com

The nitro group in aromatic compounds is a versatile functional group, often serving as a precursor to an amino group via reduction. The reduction of this compound to 2-Amino-4-(trifluoromethoxy)toluene is a critical transformation for the synthesis of further analogues, such as pharmaceutical intermediates and agrochemicals. cymitquimica.com

Catalytic hydrogenation is the most common method, typically employing a heterogeneous catalyst and hydrogen gas. google.com The key challenge is chemoselectivity: reducing the nitro group without affecting other functional groups like the trifluoromethoxy group or any halogens that might be present on the ring. nih.gov

Table 2: Selected Strategies for Nitro Group Reduction

Method Catalyst/Reagent Conditions Notes
Catalytic Hydrogenation Pd/C, Pt/C, Raney Ni H₂ gas, various solvents (EtOAc, Toluene, Alcohols) Highly efficient and clean. Catalyst choice can prevent dehalogenation or other side reactions. diva-portal.orgresearchgate.net
Transfer Hydrogenation Hydrazine, Ammonium (B1175870) formate Pd/C Avoids the need for high-pressure hydrogen gas, enhancing safety.
Metal-Based Reduction Fe/HCl, Sn/HCl Acidic conditions Classic methods, though they produce significant metal waste. ysu.edu
Silane-Based Reduction Trichlorosilane (HSiCl₃) Organic base, Acetonitrile Offers high chemoselectivity, leaving other reducible groups untouched. google.com
Electrochemical Reduction CuSnPb Cathode H₂SO₄/MeOH/H₂O An agent-free, scalable method demonstrated for nitrobenzotrifluorides. acs.org

| Manganese Catalysis | Mn-pincer complex | H₂ gas, Toluene, 130 °C | An air-stable, base-metal catalyst that tolerates halogens and thioethers. nih.gov |

The development of catalysts based on earth-abundant metals like manganese is a significant step towards more sustainable chemical processes. nih.gov

Modern synthetic chemistry emphasizes the use of green and sustainable practices to minimize environmental impact and improve safety. researchgate.net Nitration reactions are often highly exothermic and can be hazardous on a large scale. byjus.com Continuous flow processing offers a solution by performing the reaction in a small, continuously flowing stream within a microreactor. This approach allows for superior control over temperature and reaction time, leading to improved safety, higher selectivity, and easier scalability. byjus.comacs.org

For the reduction of the nitro group, green approaches include the use of catalysts made from non-noble metals, performing reactions in environmentally benign solvents like water or ethanol (B145695), and using transfer hydrogenation to avoid handling gaseous hydrogen. researchgate.netresearchgate.net Microwave-assisted synthesis can also be employed to dramatically reduce reaction times and energy consumption for various synthetic steps. researchgate.netacs.orgresearchgate.net The integration of these green principles into the multi-step synthesis of this compound and its derivatives represents a significant advancement in modern organic synthesis.

Derivatization and Functional Group Interconversions of this compound

The presence of three distinct functional groups—the nitro group, the trifluoromethoxy group, and the methyl group—on the benzene (B151609) ring of this compound provides a versatile platform for a variety of chemical transformations. These transformations allow for the synthesis of a wide array of derivatives with potential applications in various fields.

The reduction of the nitro group in nitroaromatic compounds is a fundamental transformation in organic synthesis, providing access to anilines, which are crucial intermediates for pharmaceuticals and other fine chemicals. wikipedia.orgunimi.it The reactivity of the nitro group in this compound allows for its selective reduction to an amino group, forming 2-Amino-4-(trifluoromethoxy)toluene. This transformation is typically achieved through catalytic hydrogenation or by using chemical reducing agents.

Commonly employed methods for the reduction of aryl nitro groups include:

Catalytic Hydrogenation: This method often utilizes catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. wikipedia.org

Chemical Reduction: A variety of chemical reagents can effect the reduction of nitroarenes. These include metals in acidic media (e.g., iron in acetic acid), sodium hydrosulfite, and tin(II) chloride. wikipedia.org The choice of reducing agent can sometimes be influenced by the presence of other functional groups in the molecule to ensure selectivity.

The resulting 2-Amino-4-(trifluoromethoxy)toluene is a valuable synthon. For instance, it can undergo further reactions, such as the Buchwald-Hartwig coupling, to form more complex phenazine (B1670421) derivatives. nih.gov

Table 1: Selected Reagents for the Reduction of Aromatic Nitro Compounds

Reagent/SystemConditionsProduct
Catalytic Hydrogenation (e.g., Pd/C, PtO₂)H₂ gas, various solventsAniline (B41778)
Iron (Fe)Acidic media (e.g., acetic acid)Aniline
Sodium Hydrosulfite (Na₂S₂O₄)Aqueous or alcoholic solutionsAniline
Tin(II) Chloride (SnCl₂)Acidic solution (e.g., HCl)Aniline
Zinc (Zn)Aqueous ammonium chlorideHydroxylamine

This table provides a general overview of common reduction methods. Specific reaction conditions may vary.

The methyl group of this compound can also be a site for chemical modification. For example, enzymatic reactions using toluene dioxygenase have been shown to hydroxylate the methyl group of related nitrotoluenes, leading to the formation of benzyl (B1604629) alcohols. ethz.ch While specific studies on this compound were not found, the enzymatic transformation of 2-nitrotoluene (B74249) to 2-nitrobenzyl alcohol suggests a potential pathway for the functionalization of the methyl group in the title compound. ethz.ch

Furthermore, the methyl group can be a precursor for other functional groups. For instance, oxidation can convert the methyl group to a carboxylic acid, and subsequent reactions can lead to the formation of esters or amides. Halogenation of the methyl group can also provide a handle for further synthetic manipulations.

Nucleophilic aromatic substitution (SNA) is a powerful tool for the introduction of various functional groups onto aromatic rings, particularly those activated by electron-withdrawing groups like the nitro and trifluoromethoxy groups. mdpi.commasterorganicchemistry.combeilstein-journals.org While direct SNA on this compound itself is not extensively documented in the provided results, studies on related polyfluoroarenes and nitroaromatics provide valuable insights. mdpi.combeilstein-journals.org

The trifluoromethoxy group is a strong electron-withdrawing group, which can facilitate nucleophilic attack on the aromatic ring. cymitquimica.commasterorganicchemistry.com In compounds containing both a nitro group and a halogen, the nitro group often directs the nucleophilic attack to the positions ortho and para to it. beilstein-journals.org For example, in the reaction of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, nucleophilic substitution of the fluorine atom is readily achieved with various nucleophiles. beilstein-journals.org This suggests that under appropriate conditions, a suitably substituted analogue of this compound could undergo similar transformations.

This compound and its derivatives serve as valuable building blocks for the synthesis of complex heterocyclic compounds. acs.orgacs.orgrsc.org The functional groups present on the molecule allow for a variety of cyclization strategies.

For example, derivatives of 2-Nitro-4-(trifluoromethyl)aniline can be used in the synthesis of phenazines through a sequence of Buchwald-Hartwig coupling followed by reduction and tandem-like oxidation. nih.gov Another example involves the reaction of 4-chloro-3-nitrobenzotrifluoride (B52861) with 2-benzothiazolol to form 3-(2-Nitro-4-trifluoromethylphenyl)-2-benzothiazolinone, which can be further transformed. acs.org

The synthesis of nitroimidazooxazine derivatives, some of which have shown potential as antitubercular and antileishmanial agents, often involves the use of nitroimidazole precursors that are coupled with appropriately substituted side chains. acs.org For instance, the synthesis of a DNDI-8219, a lead for visceral leishmaniasis, involved a Mitsunobu reaction with 4-(trifluoromethoxy)phenol (B149201). acs.org

Table 2: Examples of Heterocyclic Systems Synthesized from Related Nitroaromatic Precursors

PrecursorReagents and ConditionsHeterocyclic Product
4,5-Dialkoxy-2-nitroaniline and 1-Bromo-2-nitrobenzene derivativeBuchwald-Hartwig coupling, then reduction and oxidation2,3-Dialkoxyphenazine
4-Chloro-3-nitrobenzotrifluoride and 2-BenzothiazololKOH, DMF, 90-100°C3-(2-Nitro-4-trifluoromethylphenyl)-2-benzothiazolinone
2-Bromo-4-nitroimidazole and a protected triol derivativeBase-induced ring closureNitroimidazooxazine derivative

This table illustrates the versatility of nitroaromatic compounds in the synthesis of diverse heterocyclic structures.

Mechanistic Studies of Nitro Group Transformations

The nitro group is a versatile functional handle, and its transformations on the this compound scaffold are of significant interest.

Reaction Pathways of Nitro Reduction and Subsequent Derivatizations

The reduction of the nitro group in nitroaromatic compounds to an amino group is a fundamental transformation in organic synthesis, providing a gateway to a wide array of derivatives. Various methods have been developed for this reduction, often employing metal catalysts and reducing agents. For instance, the reduction of nitroarenes can be achieved using sodium borohydride (B1222165) in the presence of transition metal complexes like Ni(PPh3)4. jsynthchem.com This method is notable for its chemoselectivity, as it typically reduces the nitro group without affecting other reducible functionalities such as carbonyl groups. jsynthchem.com The general mechanism for nitroarene reduction is often described by the Haber-Bosch model, which proposes two potential pathways: a direct route involving the sequential reduction to nitroso, hydroxylamino, and finally amino species, and a condensation route where the nitroso and hydroxylamino intermediates condense to form an azoxy compound that is further reduced. unimi.it

Recent advancements have explored more environmentally friendly and scalable methods. One such approach involves the on-water seleno-mediated reduction of nitroarenes using sodium borohydride, where the effective reducing agent is sodium selenide (B1212193) (Na2Se). researchgate.net This method offers a transition-metal-free alternative. Furthermore, electrochemical reduction protocols using inert graphite (B72142) electrodes and ammonia (B1221849) as a reductant have demonstrated the ability to selectively produce aromatic azoxy, azo, and hydrazo compounds, as well as anilines, by controlling the reaction conditions. researchgate.net

Following the reduction to the corresponding aniline, 2-amino-4-(trifluoromethoxy)toluene can undergo various derivatizations. For example, it can be converted into amides through reactions with acyl chlorides. nih.gov Reductive amination with aldehydes or ketones can introduce further substituents on the amino group. nih.gov These subsequent modifications are crucial for synthesizing a diverse range of compounds with potential applications in medicinal chemistry and materials science.

Influence of Substituents on Nitroaromatic Reactivity

The reactivity of the nitroaromatic system is significantly influenced by the electronic nature of its substituents. The trifluoromethoxy (OCF3) group is strongly electron-withdrawing, which has a pronounced effect on the chemical properties of the aromatic ring in this compound. mdpi.com This electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution.

In the context of reduction reactions, the electronic properties of substituents can affect the reaction pathway and efficiency. For example, in the catalytic reduction of nitroarenes, both electron-donating and electron-withdrawing substituents on the aromatic ring are generally well-tolerated, allowing for the synthesis of a broad scope of anilines. acs.org However, the specific reaction conditions may need to be optimized depending on the electronic nature of the substituents to achieve high yields and selectivity. researchgate.net

Reactivity Profiles of the Trifluoromethoxy Moiety

The trifluoromethoxy (OCF3) group, while generally stable, can participate in specific chemical transformations under certain conditions.

Intramolecular OCF3-Migration and C-H Functionalization Processes

A notable reaction involving the trifluoromethoxy group is its intramolecular migration. Mechanistic studies have shown that N-(trifluoromethoxy)-N-aryl derivatives can undergo a thermally induced intramolecular OCF3 migration to form ortho-OCF3 aniline derivatives. nih.gov This process is proposed to proceed through a heterolytic cleavage of the N–OCF3 bond, forming a short-lived ion pair consisting of a nitrenium ion and a trifluoromethoxide. nih.govrsc.org Rapid recombination of this ion pair leads to the ortho-trifluoromethoxylated product. nih.gov The intramolecular nature of this migration is supported by crossover experiments, which have shown a lack of crossover products. rsc.org

Computational studies further support this ionic pathway. nih.govrsc.org This intramolecular C-H trifluoromethoxylation provides a valuable method for accessing OCF3-containing building blocks that might be difficult to synthesize through other means. nih.govrsc.org This reaction has been shown to be applicable to a range of N-(hetero)aryl-N-hydroxylamine derivatives, highlighting its synthetic utility. rsc.org

Beyond migration, the trifluoromethoxy group can influence C-H functionalization reactions on the aromatic ring. The development of methods for benzylic C(sp3)—H functionalization of toluene and its derivatives has been an active area of research. sioc-journal.cn While direct C-H functionalization of the methyl group in this compound is not extensively detailed in the provided context, the electronic influence of the nitro and trifluoromethoxy groups would certainly play a role in directing such reactions.

Stability and Transformational Behavior under Diverse Reaction Conditions

The trifluoromethoxy group is known for its high stability under a variety of reaction conditions, which is a key reason for its increasing use in medicinal and agricultural chemistry. beilstein-journals.orgnih.gov This stability is attributed to the strong C-F bonds within the group. mdpi.comcas.cn Compared to other fluorinated methyl and methylthio groups, the trifluoromethyl and trifluoromethoxy groups exhibit the highest stability under both acidic and alkaline conditions. cas.cn

However, the stability of the trifluoromethoxy group is not absolute and can be influenced by other substituents on the aromatic ring. For instance, the presence of an electron-donating group can decrease the stability of a trifluoromethylthio moiety under strongly acidic conditions, while an electron-withdrawing group can enhance its stability. cas.cn Although the trifluoromethoxy group is generally more stable, similar electronic effects can be anticipated.

Transformations of the trifluoromethyl group itself, which shares some properties with the trifluoromethoxy group, have been achieved under mild conditions, suggesting that the C-F bonds are not entirely inert. tcichemicals.com For example, selective transformations of the aromatic CF3 group can occur through the activation of ortho-hydrosilyl groups or via arylation and carbonyl formation. tcichemicals.com While these specific reactions are for the CF3 group, they highlight the potential for developing selective transformations for the OCF3 group under specific catalytic conditions.

Stereochemical Aspects of Reactions Involving this compound Derivatives

The introduction of chirality is a critical aspect of modern drug design and synthesis. Reactions involving derivatives of this compound can lead to the formation of stereocenters, and understanding the stereochemical outcomes of these reactions is crucial.

For example, in the development of new therapeutic agents, derivatives of 2-nitro-4-(trifluoromethoxy)phenol (B153051) have been used in stereoselective syntheses. acs.org The Mitsunobu reaction, a versatile method for inverting the stereochemistry of an alcohol, has been employed with 4-(trifluoromethoxy)phenol to create specific enantiomers of complex molecules. acs.org The synthesis of enantiomerically pure compounds often involves the use of chiral starting materials or chiral catalysts.

In the context of cycloaddition reactions, the stereochemistry of the products is a key consideration. The Diels-Alder reaction, for instance, is known for its stereospecificity. mdpi.com While the provided information does not detail specific cycloaddition reactions with this compound, the principles of stereochemical control would apply. The formation of endo and exo isomers is a common feature of these reactions, and the reaction mechanism, whether concerted or stepwise, dictates the stereochemical outcome. mdpi.com

Kinetic and Thermodynamic Analyses of Chemical Transformations

A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific, experimentally-derived kinetic and thermodynamic data for chemical transformations involving this compound. While studies on related compounds provide a general understanding of the reactivity of molecules containing nitro and trifluoromethoxy groups, specific quantitative analyses such as reaction rate constants, activation energies, and thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) for reactions of this compound have not been reported.

Thermodynamically, the stability of fluorinated compounds like this compound is generally enhanced. The strong carbon-fluorine bonds contribute to higher thermal stability, and the presence of multiple electron-withdrawing groups (nitro and trifluoromethoxy) creates an electron-deficient aromatic system, which can elevate the activation energies required for thermal decomposition. However, specific values for the enthalpy or entropy of formation or reaction for this compound are not documented in the available literature.

Without dedicated experimental studies on this compound, a detailed quantitative analysis of its chemical transformations from a kinetic and thermodynamic standpoint is not possible. The generation of precise data tables for its reaction kinetics and thermodynamics awaits future research focused specifically on this compound.

Advanced Spectroscopic Analysis and Structural Characterization of 2 Nitro 4 Trifluoromethoxy Toluene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data is crucial for the unambiguous structural assignment of organic molecules.

Proton (¹H) and Carbon (¹³C) NMR for Comprehensive Structural Assignment

Specific ¹H and ¹³C NMR chemical shifts and coupling constants for 2-Nitro-4-(trifluoromethoxy)toluene are not documented in available literature. Such data would be essential to confirm the substitution pattern on the aromatic ring and the integrity of the methyl group.

Fluorine (¹⁹F) NMR for Trifluoromethoxy Group Probing

While the ¹⁹F NMR chemical shift is a powerful tool for probing fluorine-containing functional groups, the specific resonance for the OCF₃ group in this compound is not reported. The chemical shift of a trifluoromethoxy group is typically observed in a characteristic region of the ¹⁹F NMR spectrum, but its precise location is highly sensitive to the electronic environment of the aromatic ring, which is influenced by both the nitro and methyl substituents.

Application of Two-Dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for establishing the connectivity between atoms in a molecule. COSY spectra would reveal proton-proton couplings within the aromatic ring and potentially between the methyl group and aromatic protons. HSQC would correlate each proton with its directly attached carbon atom, and HMBC would show longer-range correlations, for instance, from the methyl protons to the aromatic carbons or from the fluorine atoms to the trifluoromethoxy carbon. No such 2D NMR studies for this compound have been published.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

An experimental FT-IR spectrum for this compound is not available. A theoretical analysis would predict characteristic absorption bands for the nitro group (asymmetric and symmetric stretches), the C-F bonds of the trifluoromethoxy group, C-O stretching, and various vibrations associated with the substituted aromatic ring and the methyl group. Without experimental data, these assignments remain hypothetical.

Raman Spectroscopy for Molecular Vibrations and Conformational Insights

Similarly, there are no published Raman spectra for this compound. Raman spectroscopy is particularly useful for observing symmetric vibrations and skeletal modes of the aromatic ring that may be weak in the IR spectrum. It would complement FT-IR data to provide a more complete vibrational analysis.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, the molecular formula is C₈H₆F₃NO₃, which corresponds to a precise molecular weight of 221.13 g/mol . chemicalbook.comfluorochem.co.uk

Electron ionization mass spectrometry (EI-MS) of aromatic nitro compounds typically induces specific fragmentation pathways. The stability of the aromatic ring often results in a prominent molecular ion peak (M⁺). The fragmentation of this compound is expected to be influenced by the substituent groups: the nitro (NO₂), the trifluoromethoxy (OCF₃), and the methyl (CH₃) groups.

General fragmentation patterns observed in related aromatic nitro compounds include the loss of the nitro group or its components. miamioh.edu For instance, ortho-substituted nitrotoluenes can undergo intramolecular hydrogen transfer, leading to the characteristic loss of an OH radical (M-17). researchgate.net The presence of the trifluoromethoxy group introduces other likely fragmentation pathways. The C-O bond of the ether linkage may cleave, or the trifluoromethyl group itself could be lost. Studies on trifluoromethyl-substituted cyclopropanes show that the detachment of ·CF₃ and HNO₂ are common fragmentation pathways. fluorine1.ru

Based on the analysis of similar structures, the following table summarizes potential characteristic fragmentation patterns for this compound.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Ion Neutral Loss Notes
221[C₈H₆F₃NO₃]⁺-Molecular Ion (M⁺)
204[C₈H₆F₃O₂]⁺·OHLoss of hydroxyl radical, potentially via ortho-nitro effect
191[C₈H₆F₃O]⁺·NO₂Loss of the nitro group
175[C₈H₆F₃NO]⁺O₂Loss of molecular oxygen from the nitro group
152[C₇H₆F₃O]⁺·CH₃, ·NO₂Loss of methyl and nitro groups
123[C₇H₄O]⁺·CF₃, ·NO₂Loss of trifluoromethyl and nitro groups from the ring

This table is predictive and based on fragmentation patterns of analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light by this compound is dictated by its chromophoric system, which consists of the nitrated benzene (B151609) ring. The nitro group acts as a strong electron-withdrawing group and a chromophore, while the trifluoromethoxy group also exerts a significant electronic influence.

Studies on related nitroaromatic compounds show characteristic absorption bands. For example, 2-nitrotoluene (B74249), upon photolysis, exhibits a weak, broad absorption with a maximum (λmax) at 385 nm. researchgate.net The electronic properties and, consequently, the UV-Vis spectrum are sensitive to the nature and position of substituents on the aromatic ring. The introduction of fluorine-containing groups like -CF₃ can cause a hypsochromic (blue) shift in the absorption bands compared to their non-fluorinated counterparts. rsc.org Conversely, the trifluoromethoxy group (-OCF₃) can have a more complex effect. Research on phthalocyanines substituted with 4-(trifluoromethoxy)phenoxy groups shows distinct Q and B bands in the visible and UV regions, respectively, demonstrating the influence of this substituent on the electronic structure. bohrium.com

The electronic spectrum of this compound in a non-polar solvent like cyclohexane (B81311) or a polar solvent like ethanol (B145695) would be expected to show absorptions characteristic of substituted nitrobenzenes. rsc.orgsigmaaldrich.com These typically involve π → π* transitions of the aromatic system and n → π* transitions associated with the nitro group. The combination of the electron-withdrawing nitro group and the trifluoromethoxy group likely results in a complex spectrum with bands shifted relative to simpler derivatives like nitrotoluene.

Table 2: Typical UV-Vis Absorption Maxima for Related Nitroaromatic Compounds

Compound Solvent λmax (nm) Transition Type Reference
2-Nitrotoluene (photolysis product)N₂ matrix385n → π researchgate.net
m-ChloronitrobenzeneEthanol256.5π → π rsc.org
4-Amino-3-nitrotolueneEthanol230, 280, 417.5π → π, ICT rsc.org
5-Amino-2-nitro-benzotrifluorideEthanol300 (inflexion), 363π → π, ICT rsc.org

ICT: Internal Charge Transfer. The data provides context for the expected absorption regions of this compound.

X-ray Crystallography for Solid-State Structure Determination of Analogues and Derivatives

For instance, the crystal structure of 2-Chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, an analogue with similar steric and electronic features, has been determined. nih.govresearchgate.net In this molecule, the nitro group is twisted out of the plane of the benzene ring, with a dihedral angle of 38.1(2)°. This deviation is attributed to the steric hindrance from the adjacent chloro substituent. nih.gov A similar steric interaction between the nitro and methyl groups in this compound would likely cause a comparable out-of-plane rotation of the nitro group.

Furthermore, the study of a series of N-substituted 2-pyrazolines bearing 4-nitrophenyl, 2,4-dinitrophenyl, and 2,4,6-trinitrophenyl groups provides extensive data on the geometry of nitrated phenyl rings in the solid state. acs.org These studies confirm that bond lengths and angles within the aromatic ring are influenced by the strong electron-withdrawing nature of the nitro groups.

Table 3: Selected Crystallographic Data for an Analogous Compound: 2-Chloro-3-nitro-5-(trifluoromethyl)phenylmethanone

Structural Parameter Value Reference
Dihedral angle (Nitro group vs. Benzene ring)38.1 (2)° nih.gov
Dihedral angle (Amide plane vs. Benzene ring)79.6 (1)° nih.gov
Conformation of Piperidine RingChair researchgate.net

Computational Chemistry and Theoretical Modeling of 2 Nitro 4 Trifluoromethoxy Toluene

Quantum Chemical Investigations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a principal method for the quantum chemical investigation of molecular systems. nih.gov DFT calculations, particularly using hybrid functionals like B3LYP, have proven effective in predicting the geometric and electronic properties of various organic molecules. nih.govnih.gov These computational approaches allow for a detailed exploration of the molecule's fundamental characteristics.

The electronic structure of a molecule is fundamental to understanding its reactivity and spectral properties. physchemres.org Key to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO energy gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and excitation energy. nih.govscience.gov A smaller energy gap generally implies higher reactivity and a greater ease of intramolecular charge transfer.

Table 1: Theoretical Electronic Properties of Aromatic Compounds

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Toluene (B28343)-5.11-1.683.43
4-Nitrotoluene---
Generic Aromatic Compound 1-4.98-2.612.37
Generic Aromatic Compound 2-5.28-2.612.67
Generic Aromatic Compound 3-4.52-2.452.07

Molecular Electrostatic Potential (MEP) surfaces are valuable tools in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactive behavior. rsc.orgresearchgate.net The MEP map illustrates regions of electron richness and electron deficiency, which are crucial for understanding electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions. rsc.orgresearchgate.net

In an MEP map, different colors represent different electrostatic potential values. Typically, red areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack. rsc.org For 2-Nitro-4-(trifluoromethoxy)toluene, the highly electronegative oxygen atoms of the nitro group and the fluorine atoms of the trifluoromethoxy group would create regions of significant negative potential. dntb.gov.ua Conversely, the aromatic protons and the carbon atom attached to the nitro group would likely exhibit positive potential. This analysis helps in identifying the most probable sites for intermolecular interactions and chemical reactions. dntb.gov.uatandfonline.com

The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical to its stability and function. Conformational analysis involves identifying the most stable arrangement of atoms, which corresponds to the global minimum on the potential energy surface. rsc.org For molecules with rotatable bonds, such as the C-O bond of the trifluoromethoxy group and the C-N bond of the nitro group in this compound, multiple conformers may exist.

Computational methods can be used to explore the potential energy surface and determine the relative energies of different conformers. rsc.org The steric and electronic interactions between the substituents on the benzene (B151609) ring play a significant role in determining the preferred conformation. For instance, the bulky trifluoromethoxy and nitro groups will likely orient themselves to minimize steric hindrance. The stability of a particular conformation is also influenced by intramolecular interactions, such as hydrogen bonds or other non-covalent interactions, which can be analyzed using techniques like Natural Bond Orbital (NBO) analysis. dntb.gov.ua

Prediction and Interpretation of Spectroscopic Data

Computational chemistry is also instrumental in predicting and interpreting spectroscopic data, providing a powerful synergy with experimental techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. nmrdb.org Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and coupling constants of a molecule. nmrdb.orgliverpool.ac.uk These predictions are based on the calculated electron density around the nuclei; higher electron density leads to greater shielding and a lower chemical shift (upfield shift). libretexts.org

For this compound, the electron-withdrawing nature of the nitro and trifluoromethoxy groups would significantly deshield the aromatic protons and carbons, leading to higher chemical shifts (downfield). The specific positions of the protons and carbons relative to these substituents will determine their exact chemical shifts. Comparing the simulated NMR spectra with experimental data can confirm the structure and aid in the assignment of complex spectra. liverpool.ac.uk The coupling constants (J-values) between adjacent protons provide valuable information about the connectivity of the molecule. libretexts.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Related Structures

NucleusChloroethane (B1197429) (Triplet)Chloroethane (Quartet)
¹H1.523.57
¹³C18.739.9

Note: Specific simulated NMR data for this compound was not available. The table shows data for chloroethane as an example of how chemical shifts are reported.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. acs.org DFT calculations can be used to compute the vibrational frequencies and intensities of a molecule, generating a theoretical vibrational spectrum. nih.govnih.gov The comparison of these simulated spectra with experimental IR and Raman spectra is a powerful tool for vibrational assignment, confirming the presence of specific functional groups and understanding the molecule's structure. nih.govsemanticscholar.org

For this compound, characteristic vibrational modes would include the symmetric and asymmetric stretching of the NO₂ group, C-F stretching vibrations of the OCF₃ group, and various stretching and bending modes of the aromatic ring. acs.orgresearchgate.net The calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational methods. nih.gov

Table 3: Key Vibrational Frequencies for Related Functional Groups

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Aromatic C-HStretching3100-3000
Nitro (NO₂)Asymmetric Stretch1570-1500
Nitro (NO₂)Symmetric Stretch1370-1300
C-OStretching1260-1000
C-FStretching1400-1000

Note: This table provides typical ranges for the functional groups present in the target molecule.

Mechanistic Insights from Computational Studies

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intricate details of chemical reactions involving this compound. These methods provide a molecular-level understanding of reaction pathways and energetics that are often difficult to probe experimentally.

Transition State Characterization and Reaction Pathway Elucidation

The formation of this compound typically proceeds via the electrophilic aromatic substitution (EAS) of 4-(trifluoromethoxy)toluene. Computational modeling is crucial for characterizing the transition states (TS) and intermediates along the reaction coordinate for this process.

The nitration reaction, involving an electrophile such as the nitronium ion (NO₂⁺), can lead to ortho, meta, and para isomers. For 4-(trifluoromethoxy)toluene, the trifluoromethoxy group is an ortho-para directing, deactivating group. The reaction pathway, as elucidated by theoretical studies on analogous substituted toluenes, involves the formation of key intermediates and transition states. sioc-journal.cnd-nb.info

The process begins with the approach of the nitronium ion to the aromatic ring, forming a π-complex. From this complex, the reaction proceeds through a transition state to form a Wheland intermediate, also known as a sigma-complex or arenium ion. d-nb.info For substitution at the 2-position (ortho to the methyl group and meta to the trifluoromethoxy group), the reaction pathway can be visualized as follows:

Formation of the π-complex: The nitronium ion associates with the π-electron system of the 4-(trifluoromethoxy)toluene ring.

First Transition State (TS1): The system passes through a first transition state leading to the formation of the sigma-complex. This is often the rate-determining step for deactivated aromatic rings. d-nb.info

Sigma-Complex (Wheland Intermediate): A key intermediate where the NO₂ group is covalently bonded to the ring, and the aromaticity is temporarily disrupted. The positive charge is delocalized across the remaining ring system.

Second Transition State (TS2): This transition state corresponds to the deprotonation of the sigma-complex, where a base assists in removing a proton from the carbon bearing the nitro group.

Product Formation: The removal of the proton restores the aromaticity of the ring, yielding the final this compound product.

Computational chemistry allows for the precise geometric characterization of these stationary points. For instance, in the transition state for nitronium ion attack (TS1), the C-N bond is partially formed, and the C-H bond to be broken remains largely intact. sioc-journal.cn DFT calculations, such as those at the B3LYP/6-311G** level, have been used to locate and characterize these structures for similar nitration reactions. sioc-journal.cn Advanced methods, including M06-2X/6-311G(d,p), have also been employed to study the potential energy surfaces of nitration reactions. d-nb.info

Table 1: Key Intermediates and Transition States in the Nitration of 4-(Trifluoromethoxy)toluene to form this compound

StructureDescriptionKey Theoretical Descriptors
π-ComplexInitial association of NO₂⁺ with the aromatic ring.Non-covalent interaction; NO₂⁺ positioned above the ring plane.
TS1Transition state for the formation of the sigma-complex. Often the rate-determining step.Imaginary frequency corresponding to the C-N bond formation.
Sigma-ComplexCovalent intermediate (arenium ion) with disrupted aromaticity.sp³-hybridized carbon at the site of attack; delocalized positive charge.
TS2Transition state for the deprotonation of the sigma-complex.Imaginary frequency corresponding to the C-H bond cleavage.
ProductFinal this compound molecule.Planar, aromatic ring restored.

Energy Profiles and Reaction Energetics

A critical aspect of computational studies is the determination of the energy profile of the reaction. This profile maps the potential energy of the system as it evolves from reactants to products, revealing the activation energies (energy barriers) and the relative stabilities of intermediates.

For the nitration of substituted toluenes, DFT calculations provide the Gibbs free energy (ΔG) for each stationary point along the reaction pathway. The activation energy for the reaction is the difference in free energy between the reactants and the highest-energy transition state.

Theoretical investigations on the nitration of toluene and benzyl (B1604629) fluoride (B91410) have shown that the activation energy for the attack of the nitronium ion is a key factor in determining the reaction rate and regioselectivity. sioc-journal.cn For example, the activation energy for the nitration of (trifluoromethyl)benzene has been reported to be 86.33 kJ/mol. Due to the electron-withdrawing nature of the trifluoromethoxy group, the activation energies for the nitration of 4-(trifluoromethoxy)toluene are expected to be relatively high compared to toluene itself.

The relative energies of the transition states leading to the ortho, meta, and para isomers determine the product distribution. For 4-(trifluoromethoxy)toluene, attack at the 2-position (ortho to methyl) is sterically hindered and electronically deactivated by the adjacent trifluoromethoxy group. Attack at the 3-position (ortho to the trifluoromethoxy group) is also disfavored. Thus, the formation of this compound (nitration at position 2) is one of several possibilities that must be evaluated computationally. Studies on similar molecules show that the ortho-para directing nature of the alkyl group competes with the meta-directing and deactivating nature of the trifluoromethoxy group.

Table 2: Hypothetical Relative Free Energy Profile for the Nitration of 4-(Trifluoromethoxy)toluene (Illustrative Values)

SpeciesRelative Free Energy (ΔG, kcal/mol)
Reactants (4-(trifluoromethoxy)toluene + NO₂⁺)0.0
TS1 (ortho-attack)20.5
Sigma-Complex (ortho-attack)15.0
TS2 (ortho-attack)16.5
Products (this compound + H⁺)-10.0

*Note: The values presented are illustrative and based on typical energy profiles for electrophilic aromatic nitration reactions. Specific values for this compound would require dedicated DFT calculations.

Analysis of Solvent Effects and Intermolecular Interactions in Solution-Phase Systems

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Computational models are essential for understanding these effects, which can alter reaction rates, equilibria, and spectroscopic properties.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), are widely used to simulate the bulk effect of a solvent. d-nb.infobohrium.com In this approach, the solute is placed in a cavity within a dielectric continuum that represents the solvent. This method is effective for capturing the electrostatic interactions between the solute and the solvent. For a polar molecule like this compound, moving from a nonpolar solvent like toluene to a polar solvent like dimethyl sulfoxide (B87167) (DMSO) would be expected to stabilize the ground state and any polar intermediates or transition states. Theoretical studies on nitration reactions have demonstrated that the inclusion of a solvent model is crucial for obtaining quantitatively reliable results for positional selectivity. d-nb.info

Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific intermolecular interactions, such as hydrogen bonding. Although this compound does not have strong hydrogen bond donors, the oxygen atoms of the nitro and trifluoromethoxy groups can act as hydrogen bond acceptors.

Computational studies on related nitroaromatic compounds, like nitrobenzene (B124822), have shown that intermolecular interactions are significantly influenced by dispersion forces. nih.gov High-level calculations (CCSD(T)) on the nitrobenzene-benzene complex revealed that the slipped-parallel orientation is the most stable, with a significant contribution from dispersion interactions. nih.gov Similar interactions are expected to play a role in the solvation of this compound in aromatic solvents. In protic solvents, weak C-H···O hydrogen bonds between the solvent and the nitro or trifluoromethoxy groups may occur. The study of para-substituted nitrobenzene derivatives has shown that intermolecular interactions in crystals can lead to a twisting of the nitro group out of the plane of the benzene ring, which in turn affects its electronic properties. mdpi.com

Table 3: Common Solvents and Expected Dominant Intermolecular Interactions with this compound

SolventDielectric Constant (ε)Expected Dominant Interaction Type
Toluene2.4Dispersion forces, π-π stacking
Dichloromethane9.1Dipole-dipole interactions
Tetrahydrofuran (THF)7.5Dipole-dipole interactions, weak C-H···O hydrogen bonding
Acetonitrile37.5Dipole-dipole interactions
Dimethyl Sulfoxide (DMSO)47Strong dipole-dipole interactions, weak C-H···O hydrogen bonding

Role of 2 Nitro 4 Trifluoromethoxy Toluene As a Versatile Synthetic Intermediate and Building Block

Precursor in Medicinal Chemistry Research

The structural motifs present in 2-nitro-4-(trifluoromethoxy)toluene are of significant interest in medicinal chemistry. The trifluoromethoxy group is a lipophilic electron-withdrawing group that can enhance metabolic stability and cell membrane permeability of drug candidates. The nitro group, a strong electron-withdrawing group, can be readily transformed into other functional groups, such as amines, which are common in bioactive molecules.

This compound and its derivatives are valuable precursors for the synthesis of nitroaromatic-containing pharmaceutical leads. The nitro group can be a key pharmacophore in certain drug classes or can serve as a handle for further chemical modifications.

A notable example, while not directly starting from this compound, highlights the importance of the related 4-(trifluoromethoxy)phenoxy group in the development of new therapeutics. In the search for new treatments for visceral leishmaniasis, a potent lead compound, (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b] Current time information in Bangalore, IN.oakwoodchemical.comoxazine, was developed. researchgate.netacs.org The synthesis involved the coupling of 4-(trifluoromethoxy)phenol (B149201) with a suitably functionalized imidazooxazine core. researchgate.netacs.org This work underscores the value of the trifluoromethoxy-substituted aromatic moiety in generating drug candidates with improved pharmacokinetic profiles. researchgate.netacs.org

The reduction of the nitro group in derivatives of this compound to an amino group is a common and critical step in the synthesis of many pharmaceutical intermediates. This transformation opens up a plethora of possibilities for introducing further diversity into the molecular structure.

The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of novel bioactive molecules. The presence of the trifluoromethoxy group can significantly influence the biological activity of a compound by altering its electronic properties, lipophilicity, and metabolic stability.

The synthesis of various heterocyclic compounds, which are prevalent in many drug scaffolds, can be achieved using intermediates derived from this compound. For instance, the reduction of the nitro group to an amine, followed by reactions with other bifunctional molecules, can lead to the formation of benzodiazepines, quinoxalines, or other nitrogen-containing heterocycles.

Research in this area is ongoing, with a focus on leveraging the unique properties of the trifluoromethoxy group to design and synthesize new chemical entities with potential therapeutic applications in various disease areas, including oncology, infectious diseases, and central nervous system disorders.

Intermediate in Agrochemical Development

The agrochemical industry relies heavily on the development of new and effective fungicides and herbicides to protect crops and ensure food security. This compound and its derivatives have emerged as important intermediates in the synthesis of a variety of agrochemical products.

The trifluoromethyl and trifluoromethoxy groups are frequently incorporated into the structures of modern pesticides to enhance their efficacy and selectivity. nih.gov Patent literature reveals that substituted nitroaromatic compounds are key precursors for a range of fungicidal and herbicidal agents.

For example, a patent discloses a process for preparing 4-nitro-2-(trifluoromethyl)benzonitrile, an important intermediate for the synthesis of the herbicide isoxaflutole. google.com While this example features a trifluoromethyl group instead of a trifluoromethoxy group, it highlights the general synthetic strategy of utilizing nitro-substituted benzotrifluoride (B45747) derivatives in the production of herbicides. Another patent describes the use of 2-nitro-4-trifluoromethylbenzonitrile in the synthesis of fungicidal triazole compounds. Current time information in Bangalore, IN.

Furthermore, substituted thiazoles containing a trifluoromethoxy group have been patented for their fungicidal properties. google.com The synthesis of such compounds could potentially involve intermediates derived from this compound. The general synthetic approach often involves the transformation of the nitro group and further functionalization of the aromatic ring to build the final active ingredient.

The following table provides examples of agrochemical classes that can be synthesized from nitroaromatic precursors.

Agrochemical ClassPrecursor TypeReference
Triazole FungicidesSubstituted phenoxyphenyl ketones from nitroaromatic precursors Current time information in Bangalore, IN.
Isoxazole Herbicides2-Nitro-4-(trifluoromethyl)benzonitrile google.com
Thiazole FungicidesSubstituted anilines from nitroaromatic precursors google.com

Application in Specialty Chemical Production

Beyond the pharmaceutical and agrochemical sectors, this compound has potential applications in the production of specialty chemicals, including dyes and high-performance polymers. The nitro group is a well-known precursor to the amino group, which is a key component of many azo dyes. nih.gov The incorporation of a trifluoromethoxy group could potentially be used to tune the color and improve the stability of these dyes.

Strategic Importance in Fluorine Chemistry for Constructing Complex Molecules

The presence of the trifluoromethoxy group makes this compound a strategically important building block in fluorine chemistry. The introduction of fluorine-containing groups into organic molecules can dramatically alter their physical, chemical, and biological properties.

The trifluoromethoxy group is a strong electron-withdrawing group, which influences the regioselectivity of further electrophilic aromatic substitution reactions. oakwoodchemical.com This directing effect can be exploited to synthesize specific isomers of more complex molecules. For example, further nitration or halogenation of the aromatic ring would be directed to specific positions due to the electronic influence of the existing substituents.

Moreover, the nitro group can be readily converted into a variety of other functional groups, providing a versatile handle for constructing complex molecular architectures. The reduction of the nitro group to an amine, followed by diazotization and subsequent Sandmeyer-type reactions, allows for the introduction of a wide range of substituents, including halogens, cyano groups, and hydroxyl groups.

The combination of the directing effects of the substituents and the versatile reactivity of the nitro group makes this compound a valuable tool for the synthesis of highly functionalized and complex fluorinated molecules for a wide range of applications.

Environmental Transformation and Degradation Pathways of Nitroaromatic Compounds with Relevance to 2 Nitro 4 Trifluoromethoxy Toluene

Microbial Degradation Mechanisms

Microorganisms have evolved diverse strategies to metabolize nitroaromatic compounds, often using them as sources of carbon, nitrogen, and energy. ssu.ac.ir The degradation pathways are highly dependent on the prevailing redox conditions, primarily classified as aerobic (oxygen-rich) and anaerobic (oxygen-deficient).

The microbial transformation of the nitro group is a critical first step in the degradation of nitroaromatic compounds. The approaches differ significantly between aerobic and anaerobic environments.

Aerobic Biotransformation: Under aerobic conditions, microorganisms can employ two main strategies to deal with the nitro group.

Oxidative Denitration: Dioxygenase enzymes can add two hydroxyl groups to the aromatic ring, which destabilizes the structure and leads to the elimination of the nitro group as nitrite (B80452) (NO₂⁻). researchgate.netresearchgate.net For a compound like 2-Nitro-4-(trifluoromethoxy)toluene, this would result in the formation of a substituted catechol.

Partial Reduction: The nitro group can be partially reduced to a hydroxylamino group (-NHOH), which can then be enzymatically rearranged to an aminophenol with the release of ammonia (B1221849). researchgate.netnih.gov

Methyl Group Oxidation: Another aerobic pathway involves the initial oxidation of the methyl group by monooxygenase or dioxygenase enzymes, proceeding through benzyl (B1604629) alcohol and benzaldehyde (B42025) intermediates to form a nitrobenzoic acid. researchgate.netnih.gov This pathway has been observed for 2-nitrotoluene (B74249) and 4-nitrotoluene. researchgate.netnih.gov

Anaerobic Biotransformation: In the absence of oxygen, the primary mechanism for microbial transformation is the reduction of the nitro group. This process occurs in a stepwise fashion, utilizing the nitroaromatic compound as an electron acceptor. The general pathway is as follows:

**Nitro (-NO₂) → Nitroso (-NO) → Hydroxylamino (-NHOH) → Amino (-NH₂) **

This reduction is a six-electron transfer process. nih.gov The resulting aromatic amine, in this case, 2-Amino-4-(trifluoromethoxy)toluene, is often more stable than the parent compound but can be susceptible to further degradation, sometimes through aerobic pathways. eeer.orgnih.gov For polynitrated compounds like 2,4,6-trinitrotoluene (B92697) (TNT), the reduction of one nitro group makes the subsequent reduction of the others more difficult. eeer.org While complete mineralization by a single anaerobic strain is rare, consortia of microorganisms can achieve more extensive degradation. ssu.ac.ir

Table 1: Comparison of Aerobic and Anaerobic Biotransformation Pathways for Nitroaromatic Compounds
FeatureAerobic BiotransformationAnaerobic Biotransformation
Primary Mechanism Oxidative attack on the ring or methyl group; partial reduction.Reductive attack on the nitro group.
Oxygen Requirement RequiredInhibitory
Initial Products Catechols, Nitrobenzoic acids, Aminophenols.Nitroso, Hydroxylamino, and Amino compounds.
Fate of Nitro Group Released as nitrite (NO₂⁻) or ammonia (NH₃).Reduced to an amino group (-NH₂).
Key Enzymes Dioxygenases, Monooxygenases.Nitroreductases.
Relevance to this compound Potential for ring cleavage or oxidation of the methyl group.Reduction to 2-Amino-4-(trifluoromethoxy)toluene.

The microbial degradation of nitroaromatics is mediated by specific enzymes that catalyze either the reduction of the nitro group or its complete removal (denitration).

Enzymatic Reduction: The key enzymes responsible for the reduction of the nitro group are nitroreductases . google.com These are typically flavoenzymes that use NADH or NADPH as a source of reducing equivalents. nih.gov Nitroreductases catalyze the transfer of electrons to the nitro group, leading to the formation of nitroso and hydroxylamino intermediates. nih.govgoogle.com The hydroxylamino derivative is a critical branching point; it can be further reduced to the corresponding amine or may undergo rearrangement. nih.gov This enzymatic process is the hallmark of anaerobic degradation but can also occur under aerobic conditions. ssu.ac.ir

Enzymatic Denitration: Denitration, the removal of the nitro group from the aromatic ring, is a characteristic feature of aerobic degradation pathways.

Dioxygenase-mediated Denitration: As mentioned, dioxygenases incorporate molecular oxygen into the aromatic ring, forming an unstable diol intermediate that spontaneously eliminates the nitro group as nitrite. nih.gov This mechanism has been observed in the degradation of 2-nitrotoluene. researchgate.net

Monooxygenase-mediated Denitration: Monooxygenase enzymes can hydroxylate the aromatic ring, leading to the subsequent removal of the nitro group. This has been noted in the degradation of 4-nitrotoluene, which is converted to 2-methyl-5-nitrophenol. nih.gov

The released nitrite can be subsequently used by microorganisms as a nitrogen source, often being reduced to ammonia. nih.gov

Table 2: Key Enzymes in Microbial Degradation of Nitroaromatic Compounds
Enzyme ClassReaction CatalyzedTypical ConditionsRelevance to this compound
Nitroreductases Stepwise reduction of -NO₂ to -NH₂Primarily AnaerobicFormation of 2-Amino-4-(trifluoromethoxy)toluene.
Dioxygenases Incorporation of O₂ into the aromatic ringAerobicRing hydroxylation and subsequent denitration (release of nitrite).
Monooxygenases Incorporation of one oxygen atomAerobicOxidation of the methyl group or hydroxylation of the aromatic ring.

Abiotic Degradation Processes

In addition to microbial activity, nitroaromatic compounds can be transformed in the environment through non-biological, or abiotic, processes. These are primarily driven by photochemical reactions and, to a lesser extent, chemical reactions like hydrolysis and oxidation in environmental matrices.

Photodegradation can be a significant fate process for nitroaromatic compounds present in sunlit surface waters or on soil surfaces. nih.gov These compounds strongly absorb UV light, which can initiate their transformation. nih.govmst.dk

The process can occur through two main pathways:

Direct Photolysis: The compound itself absorbs light energy, leading to an excited state that can undergo rearrangement, fragmentation, or reaction with other molecules. For some nitroaromatics, this can involve intramolecular hydrogen abstraction, leading to rearrangement products. nih.gov

Indirect Photolysis: The degradation is driven by reactive species present in the environment that are themselves photochemically generated. The most important of these is the hydroxyl radical (•OH) , which is a powerful, non-selective oxidant. dss.go.th Nitrate and nitrite ions in water can also be photolyzed to produce hydroxyl radicals and nitrogen dioxide radicals (•NO₂), which can participate in nitration reactions. nih.gov

For nitrotoluenes, major photochemical degradation products include nitrophenols and nitrobenzoic acids. nih.gov The reaction kinetics are typically modeled as first-order processes, with the rate dependent on the light intensity, the quantum yield of the compound, and the concentration of reactive species like •OH. nih.gov The presence of the trifluoromethoxy group, an electron-withdrawing substituent, may influence the absorption spectrum and photochemical reactivity of the molecule, but specific kinetic data for this compound are not available. Studies on other trifluoromethyl-substituted aromatics show that photodegradation rates can be influenced by the presence and position of heteroatoms in the ring. confex.com

Hydrolytic Stability: Hydrolysis is a chemical reaction with water. For nitroaromatic compounds like this compound, the carbon-nitro (C-NO₂) bond on the aromatic ring is generally stable and resistant to hydrolysis under typical environmental pH conditions (pH 5-9). nih.govmst.dk Significant hydrolysis of TNT, for instance, requires highly alkaline conditions (pH > 10) and involves the nucleophilic displacement of nitro groups by hydroxide (B78521) ions. nih.govepa.gov Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in most natural environments.

Environmental Fate Modeling and Prediction of Transformation Products

Environmental fate models are computational tools used to predict the transport, distribution, and transformation of chemicals released into the environment. dtic.mil These models integrate the physical and chemical properties of a substance with the characteristics of the environmental compartments (air, water, soil, sediment) to estimate its persistence and potential exposure levels.

For this compound, fate modeling would rely on estimated or measured physicochemical properties such as:

Water solubility

Vapor pressure

Octanol-water partition coefficient (Kow)

Soil adsorption coefficient (Koc)

These parameters are used to predict processes like volatilization from soil and water, and mobility in soil. dtic.mil Models such as Quantitative Structure-Activity Relationship (QSAR) models can estimate these properties based on the chemical's structure.

Based on the degradation pathways discussed, environmental fate models would predict the formation of several key transformation products.

Table 3: Predicted Environmental Transformation Products of this compound
PathwayPredicted Transformation Product(s)Environmental Compartment / Conditions
Anaerobic Microbial Reduction 2-Amino-4-(trifluoromethoxy)tolueneAnoxic soil, sediment, groundwater
Aerobic Microbial Oxidation 2-Nitro-4-(trifluoromethoxy)benzoic acid; 3-Trifluoromethoxy-6-methyl-catecholAerobic soil, surface water
Photochemical Transformation 2-Methyl-3-nitro-5-(trifluoromethoxy)phenol; 2-Nitro-4-(trifluoromethoxy)benzoic acidSunlit surface water, soil surface

These models are crucial for conducting risk assessments, especially for new or data-poor chemicals, by providing estimates of environmental concentrations and identifying potential transformation products that may also pose an environmental risk. dtic.mil

Research on Bioremediation and Chemical Remediation Strategies for Nitroaromatic Contaminants

Bioremediation

Bioremediation harnesses the metabolic capabilities of microorganisms to transform or mineralize hazardous organic compounds into less toxic or benign substances. slideshare.net This approach is considered a cost-effective and environmentally sound alternative to traditional physicochemical methods. nih.gov The success of bioremediation for nitroaromatic compounds hinges on the ability of microbial enzymes to initiate an attack on the recalcitrant aromatic ring.

Microbial Degradation Pathways:

Bacteria have evolved diverse strategies to degrade nitroaromatic compounds, which can be broadly classified as either reductive or oxidative pathways. nih.gov

Reductive Pathways: Under anaerobic conditions, the primary mechanism of transformation involves the reduction of the nitro group (-NO2) to nitroso (-NO), hydroxylamino (-NHOH), and ultimately amino (-NH2) groups. slideshare.netnih.gov This process is catalyzed by nitroreductases. While this reduces the toxicity of the parent compound, the resulting aromatic amines can be carcinogenic and may require further treatment. nih.gov The complete mineralization of a nitroaromatic compound by a single anaerobic strain is uncommon. slideshare.net

Oxidative Pathways: Aerobic bacteria can utilize nitroaromatic compounds as sources of carbon, nitrogen, and energy. slideshare.net Several enzymatic strategies are employed to overcome the stability of the aromatic ring:

Monooxygenase Attack: These enzymes can hydroxylate the aromatic ring, leading to the elimination of the nitro group as nitrite. nih.gov

Dioxygenase Attack: Dioxygenases insert two hydroxyl groups into the aromatic ring, which can destabilize the structure and lead to the spontaneous elimination of the nitro group. nih.gov

Initial Reduction followed by Rearrangement: Some pathways involve an initial reduction of the nitro group to a hydroxylamino intermediate, which then undergoes an enzyme-catalyzed rearrangement to a hydroxylated compound that is amenable to ring cleavage. nih.gov

The presence of a trifluoromethoxy (-OCF3) group on the aromatic ring of this compound is expected to significantly influence its biodegradability. The trifluoromethoxy group is known to be a strong electron-withdrawing substituent and increases the lipophilicity of the molecule. beilstein-journals.orgmdpi.com While the C-F bond is exceptionally strong, microbial degradation of some organofluorine compounds has been observed. researchgate.net However, the trifluoromethyl group (-CF3), and by extension the trifluoromethoxy group, generally confers increased resistance to metabolic degradation. mdpi.comresearchgate.net It is plausible that the initial steps of degradation for this compound would follow the general pathways for nitrotoluenes, but the subsequent breakdown of the fluorinated intermediates would likely be slower and more challenging for microorganisms. Trifluoroacetic acid (TFA) is a potential, persistent end-product of the degradation of some trifluoromethyl-containing compounds. unep.org

Fungal Degradation:

Certain fungi, particularly white-rot fungi like Phanerochaete chrysosporium, have demonstrated the ability to degrade a variety of nitroaromatic compounds, including 2,4-dinitrotoluene (B133949) and 2,4,6-trinitrotoluene (TNT). nih.gov These fungi utilize non-specific extracellular enzymes, such as lignin (B12514952) peroxidases and manganese peroxidases, which generate highly reactive radicals that can attack the aromatic ring. This non-specific nature could be advantageous for the degradation of complex molecules like this compound.

Table 1: Examples of Microorganisms Involved in Nitroaromatic Bioremediation

MicroorganismTypeNitroaromatic Compound DegradedKey Enzyme/Pathway
Pseudomonas sp.BacteriumNitrotoluenes, Nitrobenzene (B124822)Dioxygenases, Monooxygenases
Rhodococcus sp.BacteriumNitrophenolsMonooxygenases
Mycobacterium sp.Bacterium4-NitrotoluenePartial reduction and rearrangement
Phanerochaete chrysosporiumFungus2,4-Dinitrotoluene, TNTLignin Peroxidase, Manganese Peroxidase
Desulfovibrio sp.BacteriumGeneral Nitroaromatics (N source)Nitroreductases (anaerobic)

Chemical Remediation

Chemical remediation methods involve the use of chemical reactions to transform contaminants into less harmful substances. These methods are often faster than bioremediation but can be more costly and may involve the use of harsh reagents.

Advanced Oxidation Processes (AOPs):

AOPs are characterized by the in-situ generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). These radicals are powerful, non-selective oxidizing agents that can rapidly degrade a wide range of organic pollutants. Common AOPs include:

Fenton and Photo-Fenton Processes: These methods utilize a mixture of hydrogen peroxide (H2O2) and ferrous iron (Fe2+) to generate hydroxyl radicals. The reaction is enhanced by the presence of UV light (photo-Fenton).

UV/H2O2: The photolysis of hydrogen peroxide by UV radiation produces hydroxyl radicals.

Ozonation: Ozone (O3) is a strong oxidant that can directly react with organic compounds or decompose to form hydroxyl radicals.

Research on the photodegradation of trifluoromethyl-substituted aromatic compounds indicates that they can be degraded by both direct and indirect photolysis, with hydroxyl radicals playing a key role in the indirect process. confex.com The presence of nitrogen in the aromatic ring has been shown to influence the degradation rates and the formation of byproducts like trifluoroacetic acid. confex.com

Chemical Reduction:

Chemical reduction can also be employed to treat nitroaromatic contaminants. This typically involves the use of reducing agents to convert the nitro groups to amino groups.

Zero-Valent Iron (ZVI): ZVI is a commonly used reducing agent for the remediation of various contaminants, including nitroaromatics. It can donate electrons to reduce the nitro groups, leading to the formation of the corresponding amines. This process can be applied in permeable reactive barriers for groundwater treatment.

The high electron-withdrawing nature of both the nitro and trifluoromethoxy groups in this compound would make the aromatic ring electron-deficient and thus more susceptible to reductive attack.

Table 2: Overview of Remediation Strategies for Nitroaromatic Compounds

Remediation StrategyTypeMechanismAdvantages
BioremediationBiologicalMicrobial enzymes (nitroreductases, oxygenases) degrade the contaminant.Cost-effective, environmentally friendly.
Advanced Oxidation Processes (AOPs)ChemicalGeneration of highly reactive hydroxyl radicals to oxidize the contaminant.Rapid degradation, effective for a wide range of compounds.
Chemical Reduction (e.g., ZVI)ChemicalReduction of nitro groups to amino groups using a chemical reductant.Effective for nitro group transformation, applicable in-situ.

Q & A

Q. Q1. What are the optimized synthetic routes for 2-nitro-4-(trifluoromethoxy)toluene, and how do reaction conditions influence yield?

A: The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, a mixture of 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline, 5-bromo-2-(trifluoromethyl)pyridine, and tetrakis(triphenylphosphine)palladium in toluene/ethanol/water under nitrogen at 110°C for 3 hours achieved a 98% yield after purification by silica gel chromatography (ethyl acetate/petroleum ether) . Key variables affecting yield include catalyst loading (e.g., 7.79 mmol Pd), solvent polarity, and temperature control. Lower yields in alternative methods may stem from incomplete boronate activation or side reactions with trifluoromethoxy groups.

Q. Q2. Which analytical techniques are most reliable for characterizing this compound?

A:

  • LCMS (Liquid Chromatography-Mass Spectrometry): Confirms molecular weight (e.g., m/z 307 [M+H]+) and purity .
  • HPLC (High-Performance Liquid Chromatography): Retention time (0.99 minutes under SQD-AA05 conditions) validates structural integrity .
  • X-ray Crystallography: Used for derivatives (e.g., nitroimidazole analogs) to resolve stereochemistry and confirm nitro/trifluoromethoxy positioning .

Advanced Research Questions

Q. Q3. How do electronic effects of the trifluoromethoxy group influence reactivity in cross-coupling reactions?

A: The strong electron-withdrawing nature of the trifluoromethoxy group (-OCF₃) deactivates the aromatic ring, requiring optimized catalysts (e.g., Pd₂(dba)₃ with tBuXPhos ligand) and elevated temperatures (70°C) for Suzuki-Miyaura couplings . Computational studies (DFT) suggest the nitro group further polarizes the ring, necessitating careful selection of coupling partners to avoid steric clashes or over-reduction .

Q. Q4. What strategies mitigate decomposition risks during high-temperature reactions involving this compound?

A:

  • Inert Atmosphere: Reactions under nitrogen/argon prevent oxidative degradation .
  • Low-Boiling Solvents: Toluene or THF allows reflux without exceeding 110°C, minimizing thermal decomposition into toxic byproducts (e.g., HF gas) .
  • Additives: Triethylamine or sodium sulfate scavenges acidic byproducts, stabilizing intermediates .

Q. Q5. How can contradictions in reported bioactivity data for derivatives (e.g., antituburcular agents) be resolved?

A: Discrepancies arise from structural variations (e.g., substituent positioning) and assay conditions. For example:

  • OPC-67683 (a nitroimidazole derivative) showed enhanced activity due to the 4-(trifluoromethoxy)phenoxy-piperidine side chain, whereas analogs lacking this group exhibited reduced efficacy .
  • Bioactivity validation requires standardized MIC (Minimum Inhibitory Concentration) testing against Mycobacterium tuberculosis H37Rv under anaerobic conditions .

Safety and Handling

Q. Q6. What are critical safety protocols for handling this compound in laboratory settings?

A:

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and vapor-resistant masks (e.g., NIOSH-approved respirators) .
  • Ventilation: Use fume hoods for synthesis/purification steps to avoid inhalation of toxic vapors (e.g., NO₂, HF) .
  • Waste Disposal: Segregate halogenated waste and collaborate with certified agencies for incineration .

Methodological Challenges

Q. Q7. How can computational modeling guide the design of this compound derivatives for material science applications?

A:

  • DFT Calculations: Predict HOMO/LUMO gaps to tailor electronic properties for OLEDs or nonlinear optical materials .
  • Molecular Dynamics (MD): Simulate interactions with polymers (e.g., polyimides) to assess thermal stability and solubility .

Q. Q8. What experimental designs optimize adsorption studies of toluene derivatives in environmental research?

A:

  • Box-Behnken Design (RSM): Maximizes toluene removal efficiency (99.5%) by optimizing pH (2.0), adsorbent dosage (0.7 g L⁻¹), and contact time (100 min) .
  • Breakthrough Curve Analysis: Wheeler–Jonas models correlate low-concentration (<5 ppm) adsorption kinetics with activated carbon pore structure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.